molecular formula C12H14CaO14 B3392545 Monocalcium citrate CAS No. 109459-70-3

Monocalcium citrate

Cat. No.: B3392545
CAS No.: 109459-70-3
M. Wt: 422.31 g/mol
InChI Key: OWFJMGQSOHDIPP-UHFFFAOYSA-L
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Description

Monocalcium citrate is a calcium salt of citric acid, though its precise chemical formula and structural details are less commonly documented compared to other calcium citrates (e.g., tricalcium citrate, Ca₃(C₆H₅O₇)₂·4H₂O) . It is hypothesized to have a 1:1 molar ratio of calcium to citrate, distinguishing it from tricalcium citrate, which contains three calcium ions per two citrate molecules. This compound is relevant in industrial and biomedical contexts, particularly in ceramic materials and bioresorbable implants, where its interaction with phosphates (e.g., monocalcium phosphate) influences material properties like setting time and solubility . However, its standalone applications are less well-characterized in the literature compared to other calcium salts.

Properties

IUPAC Name

calcium;3-carboxy-3,5-dihydroxy-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFJMGQSOHDIPP-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14CaO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726685
Record name Monocalcium citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fine white powder
Record name MONOCALCIUM CITRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

109459-70-3
Record name Calcium dicitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109459703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monocalcium citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCIUM DICITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78TPW2F8XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monocalcium citrate can be synthesized through the reaction of citric acid with calcium carbonate or calcium hydroxide. The reaction typically occurs in an aqueous medium, where citric acid reacts with calcium carbonate or calcium hydroxide to form this compound and water. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by reacting citric acid with calcium carbonate in large reactors. The process involves dissolving citric acid in water and gradually adding calcium carbonate while stirring continuously. The reaction mixture is then heated to a specific temperature to facilitate the reaction. After the reaction is complete, the mixture is filtered to remove any unreacted calcium carbonate, and the filtrate is concentrated to obtain this compound crystals. These crystals are then dried and packaged for various applications.

Chemical Reactions Analysis

Table 1: Impact of Citric Acid Excess on Product Composition

Molar Ratio (Citric Acid:CaCO₃)Calcium Content (%)Solubility in Water
2:18.4Partially soluble
2.1:16.7Fully soluble
5:1<6.0Fully soluble

Data sources:

Reaction Kinetics and Byproduct Formation

The synthesis is exothermic and time-sensitive:

  • Temperature Rise : Rapid mixing of reagents in water generates heat, accelerating the reaction and causing the mixture to solidify into a cake .

  • Byproducts : Prolonged reaction times (>20 minutes) or insufficient citric acid promote insoluble tri-calcium citrate (Ca3Cit2\text{Ca}_3\text{Cit}_2) formation .

Table 2: Reaction Time vs. Byproduct Formation

Reaction Time (minutes)Primary ProductByproduct
1–20Monocalcium citrateNone
>60Tri-calcium citrateUp to 40% yield

Data source:

Solubility and Reactivity

This compound’s high solubility (≈80 g/100 mL water) underpins its reactivity:

  • pH Dependency : Solubility decreases in alkaline conditions, favoring di- or tri-calcium citrate precipitation .

  • Ion Exchange : In environmental applications, it effectively sequesters fluoride ions (F\text{F}^-) via ligand exchange:

Ca(H2Cit)2+2FCaF2+2H2Cit\text{Ca(H}_2\text{Cit)}_2 + 2\text{F}^- \rightarrow \text{CaF}_2 \downarrow + 2\text{H}_2\text{Cit}^-

Table 3: Fluoride Removal Efficiency

Calcium CompoundFluoride Removal Rate (%)Residual F\text{F}^- (ppm)
This compound99.5<10
Tri-calcium citrate98.316.2

Data source:

Purification and Stability

Post-synthesis purification methods include:

  • Solvent Extraction : Acetone, ethanol, or ethylene glycol remove excess citric acid without dissolving this compound .

  • Thermal Stability : Dehydration occurs at 100–120°C, forming anhydrous Ca(H2Cit)2\text{Ca(H}_2\text{Cit)}_2, which rehydrates in humid environments .

Scientific Research Applications

Monocalcium citrate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibration in analytical chemistry.

    Biology: this compound is used in cell culture media to provide a source of calcium ions, which are essential for cell growth and function.

    Medicine: It is used as a calcium supplement in the treatment of calcium deficiency and osteoporosis. It is also used in the formulation of certain pharmaceuticals.

    Industry: this compound is used as a food additive to regulate acidity and as a firming agent in processed foods. It is also used in the production of biodegradable polymers and as a chelating agent in various industrial processes.

Mechanism of Action

Monocalcium citrate exerts its effects primarily by increasing the availability of calcium ions. In biological systems, it dissociates to release calcium ions, which are essential for various physiological processes, including muscle contraction, nerve transmission, and bone formation. The calcium ions interact with specific receptors and enzymes, modulating their activity and facilitating various biochemical pathways .

Comparison with Similar Compounds

Solubility and Bioavailability

The solubility of calcium compounds in aqueous and acidic solvents determines their utility in agriculture, food, and medicine. Key comparisons include:

Compound Solubility in Water Solubility in 2% Citric Acid Solubility in Neutral Ammonium Citrate Primary Applications
Monocalcium citrate* Moderate† High‡ High‡ Biomedical materials
Monocalcium phosphate 74.8–82.1% P₂O₅ 96.6–98.3% P₂O₅ 93.6–97.1% P₂O₅ Fertilizers, animal feed
Dicalcium phosphate 1.4–7.4% P₂O₅ 50.9–98.5% P₂O₅ 70.3–85.1% P₂O₅ Dietary supplements
Tricalcium phosphate Insoluble 25.1–95.7% P₂O₅ 23.1–79.3% P₂O₅ Anti-caking agents
Calcium citrate Low High High Calcium supplements

*Inferred from related citrate-phosphates; †Based on citrate’s chelating properties; ‡Citrate enhances solubility of calcium salts in acidic media .

Key Findings :

  • Monocalcium phosphate exhibits the highest water solubility among phosphates, making it a preferred phosphorus source in fertilizers and animal feed .
  • Calcium citrate is less water-soluble but highly bioavailable in acidic environments (e.g., stomach acid), ideal for dietary supplements .
  • This compound’s solubility profile likely bridges these properties, enabling applications in biomaterials where controlled dissolution is critical .
Chemical Structure and Reactivity
  • Monocalcium phosphate (Ca(H₂PO₄)₂): Contains two dihydrogen phosphate ions, conferring acidity and high reactivity in aqueous solutions. This acidity aids in soil phosphorus availability .
  • Dicalcium phosphate (CaHPO₄) : Neutral pH and lower solubility suit it for sustained nutrient release in supplements .
  • Calcium citrate (Ca₃(C₆H₅O₇)₂) : The tricalcium structure limits water solubility but enhances stability in solid formulations .

Q & A

Q. How can researchers optimize the synthesis of monocalcium citrate to achieve specific crystallographic or morphological properties?

Methodological Answer: Controlled synthesis parameters, such as pH, temperature, and reactant stoichiometry, influence crystal structure and morphology. For example, citrate-to-calcium ratio adjustments during precipitation can yield distinct microstructures (e.g., amorphous vs. crystalline phases). Characterization via X-ray diffraction (XRD) and scanning electron microscopy (SEM) is critical to validate outcomes .

Q. What standardized analytical methods are recommended for characterizing this compound's chemical composition and purity?

Methodological Answer: Use titrimetric analysis (e.g., complexometric titration with EDTA for calcium quantification) and spectroscopic techniques (FTIR for citrate ligand identification). Additionally, inductively coupled plasma mass spectrometry (ICP-MS) ensures trace metal impurity assessment, aligning with pharmacopeial standards for citrate salts .

Q. How do researchers assess the stability and solubility of this compound under varying physiological conditions?

Methodological Answer: Conduct dissolution studies in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4) with controlled agitation. Monitor ion release kinetics via atomic absorption spectroscopy (AAS). Stability under humidity and temperature stress can be evaluated using thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported solubility data for this compound across different solvents?

Methodological Answer: Systematically replicate solubility tests using standardized solvents (e.g., water, neutral ammonium citrate) under controlled temperature and agitation. Compare results with crystallographic data to identify polymorphic variations. For example, monocalcium phosphate analogs show solubility discrepancies due to hydration state differences, which may parallel citrate behavior .

Q. How can this compound be integrated into composite biomaterials for bone regeneration, and what characterization techniques validate its bioactivity?

Methodological Answer: Combine this compound with polymers (e.g., polycaprolactone) via solvent casting or electrospinning. Assess bioactivity through in vitro osteoblast proliferation assays (MTT test) and calcium phosphate deposition in simulated body fluid (SBF). Surface chemistry analysis via X-ray photoelectron spectroscopy (XPS) confirms ion exchange mechanisms .

Q. What advanced statistical approaches resolve data variability in this compound’s ion-release profiles during long-term degradation studies?

Methodological Answer: Apply multivariate regression or principal component analysis (PCA) to correlate degradation rates with synthesis parameters (e.g., particle size, crystallinity). Use time-series models (e.g., Weibull distribution) to predict long-term ion release kinetics .

Q. How do researchers validate novel detection methods for this compound in complex matrices (e.g., biological tissues or environmental samples)?

Methodological Answer: Spiked recovery experiments with known concentrations in target matrices validate method accuracy. Couple high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) for specificity. Cross-validate results using established techniques like ion chromatography .

Q. What computational modeling approaches predict this compound’s interaction with biological molecules (e.g., proteins or phospholipids)?

Methodological Answer: Molecular dynamics (MD) simulations using force fields (e.g., CHARMM) model citrate-calcium-protein interactions. Density functional theory (DFT) calculates binding energies for specific ligand configurations. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Tables for Key Parameters

Table 1: Critical Synthesis Parameters for this compound

ParameterImpact on PropertiesRecommended Range
pHCrystallinity, phase purity5.5–7.0
Temperature (°C)Particle size, hydration state25–40
Citrate:Ca ratioStoichiometric accuracy1:1–1:1.5

Table 2: Analytical Techniques for Purity Assessment

TechniqueTarget ParameterSensitivity
ICP-MSTrace metal impurities (e.g., Pb)≤ 0.1 ppm
FTIRCitrate ligand confirmationFunctional group mapping
XRDCrystallographic phase ID2θ = 5–80°

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monocalcium citrate
Reactant of Route 2
Monocalcium citrate

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